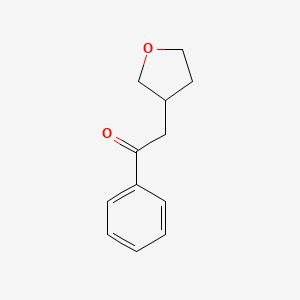

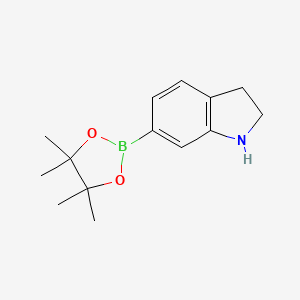

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline

Overview

Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline” is a chemical compound that contains a boron atom. It is related to other compounds such as “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” which can be used as a reagent to borylate arenes and to prepare fluorenylborolane .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For example, a related compound, “tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-indole-1-carboxylate”, was synthesized and studied in a research conducted by the School of Pharmaceutical Sciences, Guizhou University .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a boron atom and multiple carbon and hydrogen atoms. The structure was corroborated by FTIR, 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.11 and an empirical formula of C14H18BNO4 . It is a solid at room temperature .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups facilitate nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex molecules .

Crystallographic Studies

The structure of this compound has been characterized using various techniques like NMR, IR, MS, and single crystal X-ray diffraction. These studies are crucial for understanding the conformational details and reactivity of the molecule .

Density Functional Theory (DFT) Analysis

DFT studies are conducted to predict the molecular electrostatic potential and frontier molecular orbitals. This theoretical approach helps in clarifying the physical and chemical properties of the compound, which is essential for designing new molecules with desired reactivities .

Drug Synthesis

In pharmaceutical research, boronic acid derivatives like this compound are used to protect diols during drug synthesis. They play a significant role in the asymmetric synthesis of amino acids and in facilitating reactions such as Diels–Alder and Suzuki coupling .

Enzyme Inhibition

Boric acid compounds are known to act as enzyme inhibitors. They can bind to active sites of enzymes, thereby modulating their activity. This property is exploited in the development of drugs for various diseases, including cancer .

Fluorescent Probes

Due to their unique reactivity with certain biological molecules, compounds like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline can be used as fluorescent probes. They are particularly useful in detecting hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in these compounds are utilized in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control the release of drugs .

Material Chemistry

Lastly, the compound’s borate group is instrumental in material chemistry, where it is used in the construction of polymers and mesoporous silica. These materials have applications ranging from catalysis to drug delivery systems .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in their structure or function. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that the compound might affect similar biochemical pathways.

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound might lead to the formation of new molecules through reactions such as borylation .

properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-6,9,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQAFJWIZVXINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2S,4S)-4-[[(3S,5S)-5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl]disulfanyl]pyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B1430982.png)

![2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide dihydrochloride](/img/structure/B1430988.png)